5-(1,3-Dioxolan-2-yl)pentane-1-thiol
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Overview
Description
5-(1,3-Dioxolan-2-yl)pentane-1-thiol is an organic compound with the molecular formula C8H16O2S. It is characterized by the presence of a dioxolane ring attached to a pentane chain, which terminates in a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol typically involves the reaction of 1,3-dioxolane with a suitable pentane derivative under controlled conditions. One common method involves the use of a thiolating agent to introduce the thiol group at the terminal position of the pentane chain. The reaction conditions often include the use of a base to facilitate the thiolation process and a solvent to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)pentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)pentane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both research and industrial applications to modify and study biological systems .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)pentane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
5-(1,3-Dioxolan-2-yl)pentane-1-amine: Contains an amine group instead of a thiol group.
5-(1,3-Dioxolan-2-yl)pentane-1-ether: Features an ether linkage instead of a thiol group.
Uniqueness
The presence of the thiol group in 5-(1,3-Dioxolan-2-yl)pentane-1-thiol imparts unique reactivity compared to its analogs. Thiol groups are known for their ability to form strong covalent bonds with metals and proteins, making this compound particularly useful in applications requiring such interactions .
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)pentane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQKDDILXRQMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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